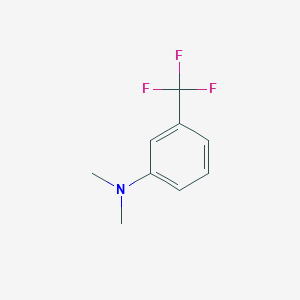

N,N-dimethyl-3-(trifluoromethyl)aniline

Description

The study of fluorinated organic compounds has become a cornerstone of modern chemical research, with N,N-dimethyl-3-(trifluoromethyl)aniline emerging as a particularly valuable building block. Its utility stems from the synergistic effects of its constituent functional groups, which impart desirable properties to a wide range of molecular scaffolds.

Trifluoromethylated anilines are a class of compounds that have seen a surge in research interest, primarily due to the unique properties conferred by the trifluoromethyl (-CF3) group. The -CF3 group is a powerful modulator of a molecule's physicochemical properties. chemimpex.com Its high electronegativity and lipophilicity can significantly enhance the metabolic stability and membrane permeability of a compound, making it a highly sought-after moiety in the design of new pharmaceuticals and agrochemicals. chemimpex.com The introduction of a trifluoromethyl group can lead to improved biological activity and efficacy. chemimpex.com Research in this area is focused on leveraging these characteristics to develop novel drugs and more effective agricultural products.

The specific structure of this compound, with the trifluoromethyl group at the meta position and the N,N-dimethylamino group, dictates its reactivity and applications. The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution, while the N,N-dimethylamino group is an activating, ortho-, para-directing group. The interplay between these two groups, along with potential steric hindrance from the dimethylamino moiety, influences the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions such as bromination, the substitution pattern is carefully controlled. A known procedure for the para-bromination of this compound utilizes a specific brominating agent to achieve high regioselectivity, demonstrating how its structure is exploited in synthesis. orgsyn.org

A selection of physical and chemical properties of this compound are presented in the interactive table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₃N | chemsynthesis.com |

| Molecular Weight | 189.18 g/mol | chemsynthesis.com |

| Appearance | Colorless to light yellow liquid | chemimpex.com |

| Boiling Point | 228 °C | chemimpex.com |

| Density | 1.19 g/cm³ | chemimpex.com |

| Refractive Index | 1.48 | chemimpex.com |

The unique properties of this compound have led to its use in several key areas of academic and industrial research:

Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the development of new therapeutic agents. chemimpex.com The trifluoromethyl group is a key feature in many modern drugs, and this compound provides a ready scaffold for the synthesis of complex pharmaceutical molecules. chemimpex.com Research has shown its utility in creating compounds targeting a range of conditions. chemimpex.com

Agrochemical Development: In the field of agricultural science, this compound is used in the synthesis of advanced herbicides and pesticides. chemimpex.com The presence of the trifluoromethyl group can enhance the potency and selectivity of these agrochemicals. chemimpex.com

Materials Science: The compound is also a precursor in the synthesis of specialty dyes and pigments. chemimpex.com The trifluoromethyl group can improve the thermal stability and lightfastness of these materials, making them suitable for a variety of applications. chemimpex.com

Organic Synthesis and Methodology Development: this compound is a valuable tool for academic researchers exploring new synthetic methodologies. Its well-defined substitution pattern and the distinct electronic nature of its functional groups make it an excellent substrate for studying reaction mechanisms and developing novel chemical transformations. For example, its derivatives have been used in the synthesis of complex heterocyclic compounds. dcu.iefrontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13(2)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKRFRIIVXQIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415934 | |

| Record name | N,N-dimethyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-00-0 | |

| Record name | N,N-dimethyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 3 Trifluoromethyl Aniline and Analogues

Direct Synthesis Routes of N,N-dimethyl-3-(trifluoromethyl)aniline

Direct synthesis methods for this compound primarily involve the methylation of 3-(trifluoromethyl)aniline (B124266). One established method involves the use of trimethyl phosphate (B84403) to achieve methylation, which has been reported to provide yields in the range of 70–80%. orgsyn.org This approach offers advantages in terms of cost-effectiveness, yield, and simplified purification processes. orgsyn.org

Another direct approach involves the reaction of 3-(trifluoromethyl)aniline with a methylating agent, although specific reagents and conditions can vary. These direct N-alkylation methods are fundamental in organic synthesis for producing N,N-dimethylated anilines from their primary aniline (B41778) precursors.

Precursor-Based Synthetic Strategies for Trifluoromethylated Anilines

Methods Utilizing 3-(Trifluoromethyl)aniline as a Core Synthon

3-(Trifluoromethyl)aniline serves as a crucial building block for the synthesis of this compound and other derivatives. wikipedia.org The general strategy involves the N-alkylation of this primary aniline.

A common method is the direct nucleophilic substitution where 3-(trifluoromethyl)aniline reacts with a methylating agent. While specific examples for dimethylation are a direct extension, the mono-alkylation with propyl halides illustrates the principle. This reaction is typically carried out in a polar aprotic solvent with a base like potassium carbonate to enhance the nucleophilicity of the aniline nitrogen. Although this method is straightforward, it requires careful control to prevent over-alkylation.

The synthesis of the 3-(trifluoromethyl)aniline precursor itself can be achieved through processes like the nitration of benzotrichlorides followed by catalytic hydrogenation. This provides an economical and scalable route to the core trifluoromethyl aniline structure.

Strategies for N-Alkylation and N-Functionalization

The N-alkylation of anilines is a widely employed synthetic transformation. For the synthesis of this compound, this involves the introduction of two methyl groups onto the nitrogen atom of 3-(trifluoromethyl)aniline. This can be achieved using various methylating agents under basic conditions.

For instance, the N-alkylation of 3-(trifluoromethoxy)aniline (B52521) with propyl bromide or iodide, facilitated by a base such as potassium carbonate in a polar aprotic solvent like DMF, provides a model for such transformations. The addition of a catalyst like potassium iodide can enhance the efficiency of the alkylation.

Recent advancements have also explored photocatalytic methods for N-trifluoromethylamidation, which, while not a direct route to N,N-dimethylation, showcases modern approaches to N-functionalization of anilines. nih.gov These methods often utilize photocatalysts and radical precursors to achieve the desired transformation under mild conditions. nih.gov

Functional Group Interconversion and Derivatization

Halogenation Reactions, including Regioselective Bromination

The aromatic ring of this compound and its analogues can undergo various functionalization reactions, with halogenation being a key example. The regioselectivity of these reactions is influenced by the existing substituents on the aniline ring.

A notable example is the regioselective para-bromination of this compound. orgsyn.org This can be achieved using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a mild brominating agent in dichloromethane (B109758) at low temperatures. orgsyn.org This method provides high yields of the para-brominated product. orgsyn.org The reaction is generally applicable for the para-bromination of various aromatic amines without the need to protect the amino group. orgsyn.orgresearchgate.net

Alternative methods for the regioselective halogenation of unprotected anilines involve the use of copper(II) halides in ionic liquids, which offers a safer and more environmentally friendly protocol. beilstein-journals.org For instance, CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide has been used for the para-bromination of aniline analogues. beilstein-journals.org Another approach involves treatment of the aniline with n-butyllithium and then trimethyltin (B158744) chloride, followed by reaction with bromine, to yield the para-bromoaniline. nih.gov

| Starting Material | Reagent | Product | Yield | Reference |

| This compound | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | High | orgsyn.org |

| Aniline analogues | CuBr₂ in [HMIM]Br | para-Bromoaniline analogues | High | beilstein-journals.org |

| Aniline | 1. n-BuLi, 2. Me₃SnCl, 3. Br₂ | p-Bromoaniline | 76% | nih.gov |

Condensation and Imine Formation from Related Anilines

Primary anilines, such as 3-(trifluoromethyl)aniline, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.com

The formation of imines from trifluoromethylated anilines can be challenging due to the electron-withdrawing nature of the trifluoromethyl group, which can destabilize the carbocationic intermediate. nih.gov However, methods have been developed to facilitate this transformation, such as using microwave irradiation with solid acid catalysts like K-10 montmorillonite (B579905) or superacid catalysts like Nafion-H at elevated temperatures. nih.gov

These imines can serve as versatile intermediates for further synthetic modifications. For example, they can be reduced to form secondary amines or undergo addition reactions with various nucleophiles. The synthesis of trifluoromethyl-imines is significant as these compounds are precursors to a variety of biologically active molecules. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Trifluoromethyl ketone, Primary amine | K-10 Montmorillonite, Microwave (175 °C) | Trifluoromethylated imine | nih.gov |

| Trifluoromethylated ketone, Primary amine | Nafion-H, Toluene (175 °C) | Trifluoromethylated imine | nih.gov |

| Aldehyde, Primary amine | Acid catalyst | Imine (Schiff base) | masterorganicchemistry.comlibretexts.org |

Approaches to Specialty N-Trifluoromethylated Amines

The introduction of a trifluoromethyl group directly onto a nitrogen atom (N-CF3) is a synthetic challenge of significant interest, as it can profoundly alter a molecule's properties. nih.gov While this compound features a CF3 group on the aromatic ring, the synthesis of specialty amines with the CF3 group on the nitrogen atom requires distinct methodologies. These methods often need to overcome challenges such as the stability of the reagents and the potential for hydrolysis of the N-CF3 products. nih.govuni-giessen.de

Recent advancements have focused on developing milder, more general, and operationally simpler protocols for N-trifluoromethylation.

Umpolung Strategy via Thiocarbamoyl Fluorides A one-pot method has been developed using the bench-stable solid reagent (Me4N)SCF3 in conjunction with silver fluoride (B91410) (AgF). nih.govresearchgate.net This approach involves a formal umpolung (polarity inversion) reaction. The secondary amine reacts rapidly with (Me4N)SCF3 to form a thiocarbamoyl fluoride intermediate. nih.gov Subsequent treatment with AgF converts this intermediate into the final N-trifluoromethylated amine. nih.gov The mild, room-temperature conditions and high functional group tolerance make this method particularly attractive for the late-stage trifluoromethylation of complex molecules, including pharmaceuticals. nih.govresearchgate.net

Trifluoromethylation using Sodium Triflinate (CF3SO2Na) An alternative one-pot synthesis utilizes sodium trifluoromethanesulfinate (CF3SO2Na), an inexpensive and easy-to-handle material. rsc.orgrsc.org This method, developed for the trifluoromethylation of secondary amines, proceeds under mild conditions and demonstrates good functional group tolerance. Mechanistic studies suggest that a thiocarbonyl fluoride intermediate is also key to this transformation. rsc.org The protocol has been successfully extended to the synthesis of other perfluoroalkyl amines using the corresponding R-fSO2Na salts. rsc.org

Biocatalytic N–H Bond Insertion For the synthesis of chiral α-trifluoromethyl amines, a biocatalytic strategy offers a sustainable and highly selective approach. acs.org This method employs engineered variants of cytochrome c enzymes to catalyze the asymmetric N–H carbene insertion reaction. acs.org By using a suitable diazo-trifluoromethyl precursor, this enzymatic process can produce enantioenriched α-trifluoromethylated amines, which are valuable pharmacophores and synthetic intermediates. acs.org

| Method | Key Reagents | Key Features |

| Umpolung Strategy | (Me4N)SCF3, AgF | One-pot, room temperature, uses bench-stable solid, high functional group tolerance. nih.govresearchgate.net |

| Sodium Triflinate Method | CF3SO2Na, PPh3, AgF | Uses inexpensive materials, mild conditions, good functional group tolerance. rsc.orgrsc.org |

| Biocatalytic N-H Insertion | Engineered Cytochrome c, Diazo Reagent | Enantioselective, sustainable, produces chiral amines. acs.org |

These advanced methodologies represent significant progress in the synthesis of specialty N-trifluoromethylated amines, providing chemists with a broader toolkit for accessing these unique chemical structures.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 3 Trifluoromethyl Aniline

Electronic Effects of Trifluoromethyl and Dimethylamino Substituents on Aromatic Ring Reactivity

The reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. In N,N-dimethyl-3-(trifluoromethyl)aniline, the dimethylamino (-N(CH₃)₂) group and the trifluoromethyl (-CF₃) group exert opposing electronic effects that modulate the electron density of the benzene (B151609) ring and, consequently, its susceptibility to chemical attack.

The dimethylamino group is a potent electron-donating group (EDG). utexas.edu Through the resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions. utexas.edu This activating effect makes the ring more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is one of the most powerful electron-withdrawing groups (EWGs). researchgate.netresearchgate.net Its strong inductive effect (-I) significantly decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. researchgate.net

The combined influence of these two groups on the aromatic ring's reactivity can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a reaction center. A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing nature.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Electronic Effect |

| -N(CH₃)₂ | -0.83 | -0.15 | Strong Electron-Donating |

| -CF₃ | +0.54 | +0.43 | Strong Electron-Withdrawing |

Data compiled from various sources. researchgate.netviu.ca

The table above clearly illustrates the opposing electronic natures of the two substituents. The strongly negative σp value for the dimethylamino group highlights its powerful electron-donating capability, especially when positioned para to a reaction center. In contrast, the trifluoromethyl group possesses a significantly positive σ value in both the meta and para positions, underscoring its strong electron-withdrawing nature. In this compound, the meta-disposition of these groups creates a complex electronic environment that directs the regioselectivity of substitution reactions.

Electrophilic and Nucleophilic Substitution Pathways in this compound Chemistry

The dual electronic nature of this compound's substituents governs its behavior in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

The dimethylamino group, being a powerful activating group, directs incoming electrophiles to the positions ortho and para to it. beilstein-journals.org In the case of this compound, the positions ortho (2 and 6) and para (4) to the dimethylamino group are activated. However, the deactivating effect of the meta-positioned trifluoromethyl group must also be considered.

A well-documented example of electrophilic substitution on this molecule is its bromination. The reaction of this compound with a mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one provides a good yield of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org This demonstrates that the activating effect of the dimethylamino group at the para position (position 4) is strong enough to overcome the deactivating influence of the trifluoromethyl group, leading to selective substitution at this site. orgsyn.org The reaction is typically carried out at low temperatures to control the reactivity and ensure monosubstitution. orgsyn.org

Nucleophilic Aromatic Substitution:

While anilines are generally not susceptible to nucleophilic aromatic substitution (SₙAr), the presence of a strong electron-withdrawing group like trifluoromethyl can facilitate such reactions, particularly when a good leaving group is present. acs.org For SₙAr to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. nih.gov In certain trifluoromethyl-substituted anilines, if a suitable leaving group is present at a position activated by the trifluoromethyl group, nucleophilic substitution can be observed. nih.gov

Reaction Mechanisms in the Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of this compound often involves multi-step processes that leverage the directing effects of the existing substituents.

One common synthetic route to introduce further functionality is through electrophilic substitution, as discussed in the previous section. The mechanism of bromination, for instance, involves the generation of an electrophilic bromine species which is then attacked by the electron-rich aromatic ring. The dimethylamino group's strong activating effect directs the attack to the para position, leading to the formation of a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the final brominated product. orgsyn.org

Another synthetic strategy involves the modification of the aniline (B41778) precursor itself. For example, N-allyl-3-(trifluoromethyl)aniline can be prepared by the condensation of meta-bromotrifluoromethylbenzene with allylamine (B125299) in the presence of a nickel(II)-based catalyst. google.com This reaction proceeds via a transition-metal-catalyzed cross-coupling mechanism, where the nickel catalyst facilitates the formation of the new carbon-nitrogen bond.

Furthermore, the synthesis of this compound itself can be achieved from 3-(trifluoromethyl)aniline (B124266) through methylation.

Stereochemical Considerations in Reactions Involving this compound

While this compound itself is achiral, stereochemical considerations become important when it is a part of a larger, chiral molecule or when reactions involving it create new stereocenters.

For instance, in the synthesis of complex molecules containing the this compound moiety, the stereochemistry of other parts of the molecule can influence the reactivity and regioselectivity of reactions on the aniline ring.

In reactions where new chiral centers are formed, such as in the enantioselective synthesis of trifluoromethyl-substituted amines, the steric bulk and electronic nature of the trifluoromethyl and dimethylamino groups can play a role in directing the stereochemical outcome. nih.gov The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines highlights the importance of controlling the stereochemistry at the carbon atom bearing the trifluoromethyl group. nih.gov While specific studies on the stereoselective reactions of this compound are not extensively documented, the principles derived from related systems suggest that the substituents would exert a significant influence on the approach of reagents and the stability of diastereomeric transition states. The formation of trifluoromethyl-substituted phenonium ions in superacid media and their subsequent regioselective trapping by arenes also points to the potential for stereochemical control in reactions involving intermediates derived from trifluoromethyl-substituted anilines. nih.govrsc.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

N,N-dimethyl-3-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.com Its structure allows for a variety of chemical transformations, making it a versatile starting point for multi-step synthetic pathways. A notable example is its use in electrophilic substitution reactions, such as bromination.

In a documented synthetic procedure, this compound is reacted with a mild brominating agent, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, in dichloromethane (B109758). orgsyn.org This reaction selectively introduces a bromine atom onto the aromatic ring, yielding 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org This method is advantageous because it avoids the polybromination that can occur with harsher reagents and does not require protecting the amine group. orgsyn.org The resulting brominated compound is itself a valuable intermediate for further functionalization, demonstrating the role of the parent molecule as a foundational block in constructing complex chemical structures. orgsyn.org

Utilization in Agrochemical Research as a Synthetic Building Block

In the field of agrochemical research, this compound is utilized as a synthetic building block for creating new active ingredients. chemimpex.comchemimpex.com The trifluoromethyl (CF₃) group is of particular importance in this context. The introduction of a CF₃ group into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications can enhance the efficacy and selectivity of herbicides and pesticides. chemimpex.com The compound's structure provides a scaffold upon which further chemical modifications can be made to develop novel crop protection agents. chemimpex.comchemimpex.comchemimpex.com

Contributions to Advanced Materials and Dye Synthesis

The properties of this compound make it a valuable component in the creation of advanced materials, particularly in the synthesis of specialty dyes. chemimpex.comchemimpex.com

This compound is a precursor for producing fluorinated azo dyes. chemimpex.comchemimpex.com Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore. researchgate.netnih.gov The general synthesis involves a two-step process: diazotization and coupling. nih.govchemrevlett.com

In a typical synthesis, a primary aromatic amine is treated with nitrous acid to form a diazonium salt. nih.govnih.gov This reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as this compound. researchgate.net The dimethylamino group on the aniline (B41778) derivative is a strong activating group, facilitating the electrophilic attack by the diazonium salt to form the azo linkage. The incorporation of the trifluoromethyl group from the aniline precursor into the final dye structure can impart desirable properties such as enhanced thermal stability, lightfastness, and altered color characteristics. chemimpex.comchemimpex.com

This compound is a key intermediate in the production of various specialty chemicals. chemimpex.comchemimpex.com Its trifluoromethyl group is known to enhance the performance of active ingredients in different formulations. chemimpex.com The synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is a clear example of its role in generating a specialty chemical with potential for further industrial and research applications. orgsyn.org The unique properties conferred by the fluorine content make it a preferred choice for developing formulations where high stability and specific chemical reactivity are required. chemimpex.com

Precursor for Advanced Fluorinated Compounds and Ligands

The presence of the trifluoromethyl group makes this compound a valuable precursor for a range of advanced fluorinated compounds. chemimpex.com Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. researchgate.netbeilstein-journals.org

The compound serves as a starting material for creating more elaborate fluorinated structures. For instance, in addition to bromination, it can undergo other electrophilic substitutions like nitration to produce compounds such as N,N-Dimethyl-4-nitro-3-(trifluoromethyl)aniline. sigmaaldrich.combldpharm.com Furthermore, hindered fluorinated anilines are recognized as important precursors for synthesizing ligands used in coordination chemistry and catalysis. researchgate.net The electronic properties and steric bulk provided by substituents like the trifluoromethyl group can be used to tune the behavior of metal complexes, influencing their catalytic activity and stability. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N,N-dimethyl-3-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the N,N-dimethyl group.

The aromatic region of the spectrum is expected to show a complex pattern of signals due to the spin-spin coupling between the non-equivalent protons on the substituted benzene ring. The trifluoromethyl group at the meta position and the dimethylamino group influence the electron density distribution around the ring, leading to distinct chemical shifts for each aromatic proton.

The N,N-dimethyl group gives rise to a singlet in the upfield region of the spectrum. The integration of this signal corresponds to six protons, confirming the presence of the two methyl groups attached to the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | ~6.7 - 7.5 | Multiplet | 4H |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the two carbons of the N,N-dimethyl groups, the six carbons of the aromatic ring, and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the dimethylamino and trifluoromethyl substituents. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

For the related compound N,3-dimethyl-N-(trifluoromethyl)aniline , the N-methyl carbon appears at approximately 37.4 ppm, while the aromatic methyl carbon is at 22.4 ppm. rsc.org The aromatic carbons resonate in the range of 123-144 ppm, with the trifluoromethyl carbon appearing as a quartet around 124.6 ppm. rsc.org A similar pattern of chemical shifts is expected for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-N | ~150 | Singlet |

| Aromatic C-CF₃ | ~131 | Quartet |

| Aromatic CH | ~110 - 130 | Singlet |

| N(CH₃)₂ | ~40 | Singlet |

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, this technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

The ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group, which is influenced by the substituted aniline (B41778) ring. In many trifluoromethyl-substituted aromatic compounds, the ¹⁹F chemical shift appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. ucsb.edu For instance, the ¹⁹F NMR spectrum of the related compound N,3-dimethyl-N-(trifluoromethyl)aniline shows a signal at -59.95 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the bonds within a molecule. These techniques are complementary and offer a detailed fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic ring and the methyl groups, typically observed in the 2800-3100 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which appear in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations of the dimethylamino group, usually found in the 1250-1350 cm⁻¹ range.

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in the 1100-1350 cm⁻¹ region.

C-H bending vibrations of the aromatic ring, which can provide information about the substitution pattern.

Table 4: Predicted FT-IR Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2800-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch (CF₃) | 1100-1350 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. The selection rules for the two techniques differ, meaning that some vibrational modes may be strong in one and weak or absent in the other.

For this compound, the Raman spectrum is expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-C and C-N bonds. The symmetric C-F stretching mode of the trifluoromethyl group should also be observable.

Similar to FT-IR, detailed experimental Raman spectra for this compound are not widely published. However, studies on related compounds like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) have been performed, and their Raman spectra have been analyzed. researchgate.net

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C-H Stretch | 3000-3100 |

| C-N Stretch | 1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, like other substituted anilines, is characterized by transitions within the benzene ring, specifically π → π* transitions. The presence of the lone pair of electrons on the nitrogen atom of the dimethylamino group and the π-system of the benzene ring gives rise to n → π* transitions.

In aniline, two primary absorption bands are observed in the UV-Vis region. These correspond to the S₀ → S₂ and S₀ → S₁ transitions, which are related to ¹A₁ → ¹B₂ and ¹A₁ → ¹B₁ transitions, respectively. For aniline, these peaks are typically found around 220 nm and 290 nm. photochemcad.com The introduction of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε).

The N,N-dimethyl group acts as an auxochrome, an electron-donating group, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene ring. For instance, N,N-dimethylaniline in cyclohexane (B81311) exhibits an absorption maximum at 251 nm with a molar absorptivity of 14,900 L·mol⁻¹·cm⁻¹. scielo.org.za

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Benzene Ring | ~200-300 nm |

Mass Spectrometry (MS) and Fragmentation Analysis

The mass spectrum of this compound provides valuable information about its molecular weight and structural features through the analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₀F₃N, with a molecular weight of approximately 189.18 g/mol . fluorine1.ru

In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺•) at m/z 189. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The cleavage of the C-N bond is a characteristic fragmentation for amines. For N,N-dimethylaniline, this results in the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. A similar fragmentation is expected for this compound, leading to a fragment at m/z 174.

Loss of a hydrogen atom: The molecular ion can lose a hydrogen atom to form the [M-1]⁺ ion at m/z 188.

Fragmentation of the trifluoromethyl group: The C-C bond between the trifluoromethyl group and the benzene ring can cleave, leading to the loss of a •CF₃ radical and the formation of an ion at m/z 120. Conversely, the cleavage can result in a CF₃⁺ ion at m/z 69. Fragmentation involving the CF₃ group has been observed in related compounds.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to a series of smaller ions, although these are typically less intense than the fragments resulting from the cleavage of substituent groups.

A mass spectrum for the related compound, 3-(trifluoromethyl)aniline (C₇H₆F₃N), shows a molecular ion peak at m/z 161. Its fragmentation includes peaks at m/z 142 (loss of F) and 114 (loss of F and HCN). nih.govniscpr.res.in The presence of the N,N-dimethyl group in this compound introduces additional fragmentation pathways.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 189 | [C₉H₁₀F₃N]⁺• | - |

| 174 | [C₈H₇F₃N]⁺ | •CH₃ |

| 120 | [C₈H₁₀N]⁺ | •CF₃ |

X-ray Crystallography and Single Crystal Structure Determination

As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available for this compound.

However, crystallographic studies of related molecules provide insight into the expected structural features. For example, studies on various (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines have been conducted, revealing their molecular structures and packing arrangements. nih.gov These studies, along with those of other fluorinated organic compounds, demonstrate the influence of the trifluoromethyl group on the crystal packing, often involving intermolecular interactions such as C-H···F hydrogen bonds.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal:

The planarity or deviation from planarity of the benzene ring.

The bond lengths and angles of the N,N-dimethylamino and trifluoromethyl substituents.

The orientation of the methyl groups relative to the aniline plane.

The nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

Table 3: General Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations applicable to the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

Computational and Theoretical Investigations of N,n Dimethyl 3 Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecular systems. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the optimized geometry, vibrational frequencies, and electronic characteristics of molecules. researchgate.netscispace.com

Optimized Geometrical Structures and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. researchgate.net For flexible molecules like N,N-dimethyl-3-(trifluoromethyl)aniline, this involves a conformational analysis to identify various stable conformers and the global minimum energy structure. conicet.gov.ar

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) This table is illustrative, showing typical bond lengths and angles expected for this molecule based on general principles of chemistry and data from similar structures.

| Parameter | Type | Atoms | Value |

| Bond Length | C-N | Aromatic C - N(CH₃)₂ | ~1.38 Å |

| Bond Length | C-C | Aromatic | ~1.39 - 1.40 Å |

| Bond Length | C-H | Aromatic | ~1.08 Å |

| Bond Length | N-C | N - CH₃ | ~1.45 Å |

| Bond Length | C-H | Methyl | ~1.09 Å |

| Bond Length | C-C | Aromatic C - CF₃ | ~1.50 Å |

| Bond Length | C-F | CF₃ group | ~1.35 Å |

| Bond Angle | C-N-C | CH₃ - N - CH₃ | ~112° |

| Bond Angle | C-C-C | Aromatic Ring | ~120° |

| Bond Angle | F-C-F | CF₃ group | ~107° |

| Dihedral Angle | C-C-N-C | Aromatic Ring - N(CH₃)₂ | Variable |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nih.gov These theoretical frequencies help in the assignment of experimental spectral bands. researchgate.net

The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of these vibrations provides a detailed fingerprint of the molecule, confirming the presence of specific functional groups. For instance, characteristic frequencies would be expected for the C-F stretching in the trifluoromethyl group, C-N stretching of the dimethylamino group, and various vibrations of the aromatic ring. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound This table is illustrative, showing expected vibrational modes and their approximate frequency ranges.

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Methyl C-H | Asymmetric Stretching |

| ~2880 | Methyl C-H | Symmetric Stretching |

| ~1600 | Aromatic C=C | Stretching |

| ~1350 | C-N | Stretching |

| ~1320 | CF₃ | Symmetric Stretching |

| ~1170 | CF₃ | Asymmetric Stretching |

| ~1130 | CF₃ | Asymmetric Stretching |

| ~780 | C-H (Aromatic) | Out-of-plane Bending |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity, stability, and interactions. Computational methods provide several key descriptors derived from the molecular wavefunction to quantify these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO acts as an electron donor, so its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT calculations provide reliable estimates of these orbital energies and the resulting gap, which are used to predict the molecule's electron-donating and accepting capabilities. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound This table presents plausible energy values for the frontier orbitals, illustrating the concepts.

| Parameter | Description | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.90 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ugm.ac.id The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. bhu.ac.in

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be concentrated around the highly electronegative nitrogen atom of the dimethylamino group and the fluorine atoms of the trifluoromethyl group. swinburne.edu.au Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, usually found around the hydrogen atoms. bhu.ac.in The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive description of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals that correspond to the classical Lewis structure representation. wisc.eduusc.edu This method allows for the investigation of intramolecular interactions, such as charge delocalization and hyperconjugation.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. scirp.org The stabilization energy (E(2)) associated with an interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of charge transfer and its contribution to the stability of the molecule. wisc.edu For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring, which stabilizes the molecule.

Table 4: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis This table illustrates the type of hyperconjugative interactions that would be analyzed for this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) aromatic | ~45.0 | n → π |

| π (C-C) aromatic | π (C-C) aromatic | ~20.0 | π → π |

| σ (C-H) methyl | σ (N-C) | ~2.5 | σ → σ* |

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Interactions

While this compound lacks conventional hydrogen bond donors like O-H or N-H groups, it can participate in weak C−H···F and C−H···N hydrogen bonding interactions. escholarship.orgresearchgate.net The fluorine atoms of the trifluoromethyl group, with their high electronegativity and partial negative charge, can act as acceptors for hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. nih.gov Similarly, the nitrogen atom of the dimethylamino group can serve as a hydrogen bond acceptor. mdpi.com These interactions, although individually weak, can collectively contribute significantly to the cohesion of the crystal lattice. researchgate.net Computational studies on similar fluorinated compounds have identified and characterized such weak hydrogen bonds, which are crucial for stabilizing specific molecular motifs in the crystal packing. researchgate.net

| Interaction Type | Description | Potential Geometric Parameters |

|---|---|---|

| C−H···F | Hydrogen on a methyl or aryl group interacting with a fluorine atom of the CF₃ group. | H···F distance: ~2.4-2.6 Å |

| C−H···N | Hydrogen on a methyl or aryl group interacting with the nitrogen atom of the dimethylamino group. | H···N distance: ~2.5-2.7 Å |

| C−H···π | Hydrogen on a methyl group interacting with the electron cloud of an adjacent aromatic ring. | H···π centroid distance: ~2.7-2.9 Å |

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. nih.gov For a molecule like this compound, the Hirshfeld surface would highlight the regions involved in the C−H···F, C−H···N, and π–π stacking interactions.

A quantitative breakdown of these interactions is provided by analyzing the two-dimensional fingerprint plots derived from the Hirshfeld surface. researchgate.net Based on analyses of structurally related compounds containing trifluoromethylphenyl groups, the dominant contacts are typically H···H interactions, followed by F···H/H···F and C···H/H···C contacts. nih.gov

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~40 - 50% |

| F···H / H···F | ~15 - 25% |

| C···H / H···C | ~10 - 15% |

| C···C | ~5 - 10% |

| N···H / H···N | ~1 - 3% |

Furthermore, interaction energy calculations, often performed using methods like PIXEL, can dissect the total stabilization energy into its coulombic, polarization, dispersion, and repulsion components. researchgate.net For weak interactions like C-H···F and C-H···π, the dispersion component is generally dominant, although a significant electrostatic contribution is also present, particularly for the more directional hydrogen bonds. researchgate.net

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.comresearchgate.net The NLO response of a molecule is often linked to a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. bohrium.com this compound fits this profile, with the N,N-dimethylamino group acting as a strong electron donor and the trifluoromethyl-substituted phenyl ring acting as an electron acceptor.

Theoretical investigations using quantum chemical methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are employed to predict the NLO properties of such molecules. mq.edu.aubohrium.comanalis.com.my Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.net Studies on substituted anilines have shown that the magnitude of β is highly sensitive to the strength of the donor and acceptor groups. nih.govmq.edu.au The presence of the N,N-dimethyl group as a donor is known to significantly increase the hyperpolarizability compared to a primary amine (NH₂) group. mq.edu.au

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures charge separation; influences intermolecular interactions and NLO response. |

| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response; a key indicator of NLO activity. |

The trifluoromethyl group enhances the acceptor strength of the aromatic system, which, in combination with the strong dimethylamino donor, is expected to result in a substantial β value, making this compound a candidate for NLO materials. bohrium.commq.edu.au

Solvation Effects and Computational Modeling in Various Media

The electronic and optical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides tools to model these solvation effects, with the Polarizable Continuum Model (PCM) being a widely used approach. bohrium.com This model simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. researchgate.net

For NLO molecules like this compound, properties such as the dipole moment and hyperpolarizability are particularly sensitive to the polarity of the solvent. bohrium.commq.edu.au Theoretical studies on related anilines have demonstrated that the calculated dipole moment and first-order hyperpolarizability (β) generally increase with the dielectric constant of the medium. bohrium.com This is because polar solvents can stabilize the charge-separated excited states that are crucial for the NLO response, thereby enhancing the polarization of the molecule.

Modeling in the gas phase provides the intrinsic properties of the isolated molecule, while calculations in nonpolar (e.g., cyclohexane) and polar (e.g., dimethyl sulfoxide) solvents reveal the extent of environmental influence. Understanding these solvation effects is crucial for designing and optimizing NLO materials for practical applications, as their performance in a device will be dependent on the surrounding matrix or solvent.

| Medium | Dielectric Constant (ε) | Expected Effect on First Hyperpolarizability (β) |

|---|---|---|

| Gas Phase | 1 | Baseline (intrinsic) value |

| Cyclohexane (B81311) | ~2.0 | Slight increase compared to gas phase |

| Dichloromethane (B109758) | ~9.1 | Moderate increase |

| Dimethyl Sulfoxide (DMSO) | ~47 | Significant increase |

Future Directions and Emerging Research Avenues for N,n Dimethyl 3 Trifluoromethyl Aniline

Development of Novel Catalytic Systems for Selective Functionalization

The future of N,N-dimethyl-3-(trifluoromethyl)aniline chemistry lies in the development of sophisticated catalytic systems for its selective functionalization. The presence of multiple reactive sites on the molecule—the aromatic ring, the N-methyl groups, and the potential for activating the C-H bonds—presents a rich playground for catalytic innovation.

Transition metal-catalyzed C-H functionalization is a particularly promising avenue. rsc.org Palladium catalysis, a powerful tool for C-H activation, is being explored for the direct and selective modification of aniline (B41778) derivatives. nih.govrsc.orgnih.gov Future research will likely focus on developing palladium catalysts that can selectively target specific C-H bonds on the aromatic ring of this compound, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to novel derivatives. rsc.org For instance, the development of directing groups that can be temporarily attached to the aniline nitrogen could guide the palladium catalyst to specific ortho, meta, or para positions for arylation, olefination, or other coupling reactions. nih.govrsc.org

Photoredox catalysis is another rapidly advancing field with significant potential for the derivatization of this compound. mdpi.comacs.org Visible-light-mediated reactions, often in combination with transition metal catalysts, can facilitate a wide range of transformations under mild conditions. acs.org Future research could explore the use of photoredox catalysts to generate reactive radical intermediates from this compound, which could then participate in various bond-forming reactions. This could lead to the development of novel methods for trifluoromethylation, amination, and other functionalizations of various substrates using derivatives of this compound. mdpi.comnih.gov

Iron catalysis is also emerging as a more sustainable and cost-effective alternative to precious metal catalysis for C-H functionalization. rsc.org Research into iron-catalyzed ortho-trifluoromethylation of aniline derivatives using a picolinamide (B142947) directing group has shown promise. rsc.org Adapting such systems for the selective functionalization of this compound could provide a greener and more economical route to valuable products.

The following table summarizes potential catalytic strategies for the functionalization of this compound:

| Catalytic System | Potential Transformation | Advantages |

| Palladium Catalysis | Selective C-H arylation, olefination, and carbonylation of the aromatic ring. | High efficiency, broad substrate scope, and well-established reactivity. nih.govrsc.orgnih.gov |

| Photoredox Catalysis | Generation of radical intermediates for various bond-forming reactions under mild conditions. | Use of visible light as a renewable energy source, high functional group tolerance. mdpi.comacs.orgnih.gov |

| Iron Catalysis | Cost-effective and environmentally benign C-H functionalization. | Abundant and low-toxicity metal, potential for novel reactivity. rsc.org |

| Biocatalysis | Enantioselective synthesis of chiral derivatives. | High selectivity, mild reaction conditions, and environmentally friendly. nih.govescholarship.org |

Exploration of Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and derivatization of industrial chemicals, and this compound is no exception. Future research will prioritize the development of more sustainable and environmentally benign methods throughout its lifecycle.

One key area of focus is the development of greener synthetic routes to the parent molecule itself. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. For example, exploring flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, leading to higher yields and purity while reducing reaction times and waste. The use of more environmentally friendly methylating agents to replace traditionally used toxic and hazardous ones is also an important research direction.

Biocatalysis presents a powerful green chemistry tool for the synthesis and derivatization of trifluoromethylated anilines. nih.gov The use of enzymes, such as engineered cytochrome c, has been shown to catalyze the asymmetric synthesis of α-trifluoromethyl amines with high enantioselectivity. nih.govescholarship.org Future research could focus on developing specific enzymes for the selective functionalization of this compound, leading to the production of chiral derivatives for pharmaceutical applications. This biocatalytic approach offers the benefits of high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov

Furthermore, the replacement of traditional organic solvents with greener alternatives, such as water or bio-based solvents, is a critical aspect of greening the chemistry of this compound. Research into performing reactions in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, will be a significant step towards more sustainable chemical processes.

Advanced Computational Modeling for Predicting Novel Reactivity and Applications

Advanced computational modeling is set to play a pivotal role in accelerating the discovery of new reactions and applications for this compound. Techniques such as Density Functional Theory (DFT) and other molecular modeling approaches can provide deep insights into the electronic structure, reactivity, and potential interactions of this molecule and its derivatives. researchgate.netresearchgate.netnih.gov

Computational studies can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various catalytic cycles for its functionalization. nih.gov This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction pathways. For example, DFT calculations can help in the design of new catalysts with optimal activity and selectivity for the C-H functionalization of this compound by modeling the transition states of the catalytic cycle. nih.gov

Moreover, computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications. researchgate.net By calculating properties such as binding affinities to biological targets, electronic properties for materials science, and absorption spectra for dyes, researchers can prioritize the synthesis of molecules with the highest potential for success. researchgate.netmit.edu This in-silico approach is particularly valuable in drug discovery, where it can be used to design novel inhibitors of enzymes like epidermal growth factor receptor (EGFR). nih.gov

The development of machine learning and artificial intelligence in chemistry will further enhance the power of computational modeling. mit.edu By training algorithms on existing experimental and computational data, it may become possible to predict the outcomes of reactions and the properties of new molecules with even greater accuracy and speed. mit.edu

Integration in Supramolecular Chemistry and Advanced Functional Materials

The unique electronic properties conferred by the trifluoromethyl group, combined with the synthetic versatility of the dimethylamino group, make this compound an attractive building block for the construction of supramolecular assemblies and advanced functional materials. chemimpex.com

In supramolecular chemistry, the ability of the aniline moiety to participate in hydrogen bonding and π-π stacking interactions can be harnessed to create self-assembling systems with well-defined architectures. The trifluoromethyl group can influence the packing of molecules in the solid state and in solution, leading to the formation of novel materials with interesting properties. Future research could explore the use of this compound derivatives as components of liquid crystals, gels, and other soft materials.

In the realm of advanced functional materials, this compound is a promising precursor for the synthesis of high-performance polymers, such as fluorinated polyimides. researchgate.net The incorporation of the trifluoromethyl group into polymer backbones can enhance thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant. researchgate.netresearchgate.net These properties are highly desirable for applications in microelectronics and aerospace.

Furthermore, the dimethylamino group can be used as a handle for further functionalization or as a coordinating site for metal ions, opening the door to the creation of novel metal-organic frameworks (MOFs). rsc.orgresearchgate.netnih.gov MOFs constructed from ligands derived from this compound could exhibit unique porous structures and properties, with potential applications in gas storage, separation, and catalysis. nih.gov The presence of both the trifluoromethyl and dimethylamino groups could lead to MOFs with tailored pore environments and selective adsorption capabilities. researchgate.netnih.gov

Q & A

Q. What are reliable synthetic routes for preparing N,N-dimethyl-3-(trifluoromethyl)aniline?

The compound can be synthesized via reductive alkylation of 3-(trifluoromethyl)aniline. A validated protocol involves reacting 3-(trifluoromethyl)aniline (1.17 mL, 9.33 mmol) with paraformaldehyde (10 equiv) and NaBHCN (5 equiv) in acetic acid (0.2 M) at room temperature. This method achieves moderate yields (~60–70%) and emphasizes controlling the stoichiometry of formaldehyde to avoid over-alkylation . Key Considerations :

- Use acetic acid as a solvent to protonate intermediates and stabilize the reaction.

- Monitor reaction progress via TLC or GC-MS to confirm completion.

Q. How can purity and structural integrity be confirmed post-synthesis?

Analytical Methods :

- GC-MS : Verify molecular ion peaks (expected m/z: 189.18 for [M]) and fragmentation patterns.

- NMR : H NMR should show singlet peaks for N–CH groups (~3.0 ppm) and aromatic protons split by the CF group’s electron-withdrawing effect. F NMR typically registers the CF signal at ~-60 ppm .

- HPLC : Use reverse-phase C18 columns (e.g., acetonitrile/water with 0.03% formic acid) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture and heat (flash point: 74°C) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water due to potential exothermic reactions .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved in this compound?

The N,N-dimethyl group directs para-selective C–H activation. For example, Pd/S,O-ligand catalysis enables olefination at the para position with high regioselectivity (>90%). Key factors include:

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR signal splitting)?

Discrepancies in H NMR signals (e.g., unexpected splitting) may arise from rotamers or impurities. Mitigation steps:

Q. How can computational methods predict reactivity in derivatives of this compound?

DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to model frontier orbitals (HOMO/LUMO).

- Predict electrophilic substitution sites using Fukui indices. For example, the CF group deactivates the ring, directing reactions to the para position . Case Study : DFT analysis of 4-nitro-3-(trifluoromethyl)aniline shows strong agreement with experimental UV-Vis spectra, validating computational models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.